L-Proline, L-arginyl-L-valyl-L-valylglycyl-L-leucyl-L-valyl-L-valylglycyl-

peptide bioactivity comparator analysis structure-activity relationship

Researchers requiring a stable, oxidation-resistant peptide reference standard often encounter heterogeneity from Cys/Met-containing sequences that degrade under ambient conditions. This synthetic nonapeptide (CAS 646061-82-7) eliminates that risk entirely. • Sequence: H-Arg-Val-Val-Gly-Leu-Val-Val-Gly-Pro-OH; monoisotopic mass ~894.57 Da; C₄₁H₇₄N₁₂O₁₀ • Cys/Met-free design: no disulfide scrambling or methionine oxidation-ideal for reproducible HPLC-MS retention-time calibration • C-terminal Pro constrains backbone flexibility; suited as a β-turn conformational probe in CD/NMR studies • Custom synthesis product; supplied as lyophilized powder with certificate of analysis

Molecular Formula C41H74N12O10
Molecular Weight 895.1 g/mol
CAS No. 646061-82-7
Cat. No. B12597334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Proline, L-arginyl-L-valyl-L-valylglycyl-L-leucyl-L-valyl-L-valylglycyl-
CAS646061-82-7
Molecular FormulaC41H74N12O10
Molecular Weight895.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C41H74N12O10/c1-20(2)17-26(35(57)50-33(24(9)10)39(61)52-31(22(5)6)37(59)47-19-29(55)53-16-12-14-27(53)40(62)63)48-28(54)18-46-36(58)30(21(3)4)51-38(60)32(23(7)8)49-34(56)25(42)13-11-15-45-41(43)44/h20-27,30-33H,11-19,42H2,1-10H3,(H,46,58)(H,47,59)(H,48,54)(H,49,56)(H,50,57)(H,51,60)(H,52,61)(H,62,63)(H4,43,44,45)/t25-,26-,27-,30-,31-,32-,33-/m0/s1
InChIKeyJSFZJYMWZQIMHJ-XHMOLBPZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 646061-82-7 Identity & Structure


The compound registered under CAS 646061-82-7 is a synthetic nonapeptide with the primary sequence H-Arg-Val-Val-Gly-Leu-Val-Val-Gly-Pro-OH (C₄₁H₇₄N₁₂O₁₀; monoisotopic mass ~894.57 Da) [1]. It belongs to the class of short linear peptides composed exclusively of proteinogenic L-amino acids and contains an N-terminal arginine, a central leucine flanked by valine-glycine repeat motifs, and a C-terminal proline. No endogenous human counterpart or natural product origin has been reported; the peptide is exclusively encountered in research-chemical catalogues as a custom synthesis product.

1

Synthetic nonapeptide with defined sequence H-Arg-Val-Val-Gly-Leu-Val-Val-Gly-Pro-OH; no endogenous human counterpart reported.

2

Suitable as a custom-synthesis reference standard for HPLC-MS workflows requiring a hydrophobic, arginine-containing peptide of moderate length.

3

Absence of cysteine and methionine avoids disulfide/oxidation heterogeneity, supporting use as a stable calibration material.

CAS 646061-82-7 Substitution Risks


Short linear peptides of identical length and similar hydrophobic/hydrophilic balance can exhibit profound differences in secondary structure propensity, solubility, proteolytic stability, and target binding, even when only a single residue is substituted. For a sequence containing the Arg-Val-Val-Gly-Leu-Val-Val-Gly-Pro motif, the contiguous valine-glycine repeats are known to modulate β-turn formation and self-association behaviour, while the N-terminal arginine governs charge state and the C-terminal proline restricts conformational freedom at the carboxyl terminus. Unless head-to-head or cross-study quantitative data confirm equivalent performance in the specific assay of interest, generic substitution with another Arg/Val/Leu-rich nonapeptide carries a high risk of divergent biological or physicochemical outcomes [1].

Sequence

Even single-residue substitution in a Val-Val-Gly-Leu-Val-Val-Gly-Pro motif may alter β-turn propensity, self-association, and solubility.

Charge

Replacing N-terminal Arg with Lys or neutral residues shifts net charge and may affect electrostatic interactions in binding or chromatography.

Conformation

C-terminal Pro restricts backbone flexibility; its removal or substitution can produce a different conformational ensemble not representative of the original probe.

CAS 646061-82-7 Differentiation Evidence


No Public Comparative Bioactivity Data

A systematic search of PubMed, patent databases, authoritative chemical registries (PubChem, ChemSpider), and major vendor datasheets revealed no primary research article, patent, or curated database entry that reports quantitative bioactivity, binding affinity, inhibitory potency, pharmacokinetic parameter, or physicochemical profiling data for the nonapeptide CAS 646061-82-7. Consequently, no head-to-head comparison, cross-study comparable, or class-level inference with a named comparator can be constructed that meets the quantitative evidence admission standard [1]. All claims about differentiation remain unsupported by publicly accessible, citable data.

Comparator data
Data to verify
No public head-to-head or cross-study quantitative comparator data retrievable for this peptide.
Selection relies on vendor availability and price; no performance-based differentiation is currently supported.
Systematic search (PubMed, patents, vendor datasheets) returned zero primary records with quantitative bioactivity.
peptide bioactivity comparator analysis structure-activity relationship

Application Scenarios for CAS 646061-82-7


Custom Peptide Synthesis Reference Standard

The defined sequence and molecular weight (C₄₁H₇₄N₁₂O₁₀, ~895.1 g/mol) make this nonapeptide suitable as a retention-time or mass-spectrometry calibration standard in HPLC-MS workflows when a hydrophobic, arginine-containing peptide of moderate length is required. The absence of cysteine or methionine residues eliminates disulfide- and oxidation-related heterogeneity, which can be advantageous for a stable reference material [1].

Valine-Glycine Repeat Motif Profiling

Researchers studying the effect of valine-glycine repeats on peptide secondary structure (β-turn propensity, self-assembly) may use this peptide as a defined-sequence probe. The C-terminal proline constrains backbone flexibility, allowing comparison with glycine-terminated analogs in circular dichroism or NMR-based conformational studies. However, no published experimental data using this specific peptide currently exist [1].

Proteolytic Stability Surrogate

The peptide can serve as a substrate in protease-resistance assays to benchmark the stability conferred by the Val-Val-Gly-Leu-Val-Val-Gly-Pro motif against serum or specific endopeptidases. Quantitative stability data would need to be generated de novo, as no public half-life or degradation-rate measurements are available [1].

Application
Selection Property
Validation Focus
Custom synthesis reference standard
Defined sequence and monoisotopic mass; no Cys/Met
HPLC-MS calibration reproducibility; oxidation stability
Val-Gly repeat motif profiling
VG repeat with C-terminal Pro constraint
Conformational comparison (CD, NMR) vs Gly-terminated analogs
Proteolytic stability surrogate
Val-Val-Gly-Leu-Val-Val-Gly-Pro motif
Protease resistance benchmarking (de novo data required)
Quote Request

Request a Quote for L-Proline, L-arginyl-L-valyl-L-valylglycyl-L-leucyl-L-valyl-L-valylglycyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.